molecular formula C17H15N3OS B2718752 N-(1,2,3,4-tetrahydronaphthalen-1-yl)-2,1,3-benzothiadiazole-5-carboxamide CAS No. 1203321-57-6

N-(1,2,3,4-tetrahydronaphthalen-1-yl)-2,1,3-benzothiadiazole-5-carboxamide

Cat. No.: B2718752
CAS No.: 1203321-57-6
M. Wt: 309.39
InChI Key: GJCYCZNQCOSHKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,2,3,4-tetrahydronaphthalen-1-yl)-2,1,3-benzothiadiazole-5-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a tetrahydronaphthalene moiety linked to a benzo[c][1,2,5]thiadiazole core, making it a subject of study for its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,2,3,4-tetrahydronaphthalen-1-yl)-2,1,3-benzothiadiazole-5-carboxamide typically involves multi-step organic reactions. One common method includes the initial formation of the tetrahydronaphthalene intermediate, followed by its coupling with benzo[c][1,2,5]thiadiazole-5-carboxylic acid. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output .

Chemical Reactions Analysis

Types of Reactions

N-(1,2,3,4-tetrahydronaphthalen-1-yl)-2,1,3-benzothiadiazole-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(1,2,3,4-tetrahydronaphthalen-1-yl)-2,1,3-benzothiadiazole-5-carboxamide has been studied for its applications in several fields:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its biological activity.

    Industry: Utilized in the development of new materials, including polymers and dyes.

Mechanism of Action

The mechanism by which N-(1,2,3,4-tetrahydronaphthalen-1-yl)-2,1,3-benzothiadiazole-5-carboxamide exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to the observed biological effects. Detailed studies are required to elucidate the exact pathways and molecular interactions involved .

Properties

IUPAC Name

N-(1,2,3,4-tetrahydronaphthalen-1-yl)-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3OS/c21-17(12-8-9-15-16(10-12)20-22-19-15)18-14-7-3-5-11-4-1-2-6-13(11)14/h1-2,4,6,8-10,14H,3,5,7H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJCYCZNQCOSHKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CC=CC=C2C1)NC(=O)C3=CC4=NSN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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